![molecular formula C27H39ClN2 B12355055 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) is a chemical compound with the empirical formula C27H37ClN2. It is also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. This compound is a member of the imidazolium family, which is characterized by a positively charged imidazole ring. It is commonly used as a ligand in the formation of N-heterocyclic carbene (NHC) complexes, which are important in various catalytic processes .
Preparation Methods
The synthesis of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base. One common method involves the use of palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .
Chemical Reactions Analysis
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of NHC complexes with metals such as copper and palladium.
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and pyridyl halides. The major products formed from these reactions are NHC-metal complexes, which are valuable in catalysis .
Scientific Research Applications
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) involves its role as a ligand in the formation of NHC complexes. These complexes act as catalysts in various chemical reactions by stabilizing reactive intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the imidazolium ring with metal centers, which enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) can be compared with other similar compounds such as:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
These compounds share similar structural features but differ in the substituents on the imidazolium ring. The unique feature of this compound (1:1) is the presence of bulky isopropyl groups, which provide steric hindrance and enhance the stability of the NHC complexes .
Properties
Molecular Formula |
C27H39ClN2 |
|---|---|
Molecular Weight |
427.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C27H38N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-16,18-21H,17H2,1-8H3;1H |
InChI Key |
BPPGPFOTTDXLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


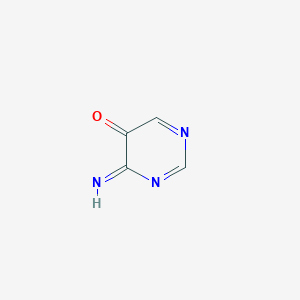
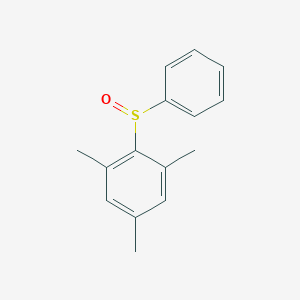
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
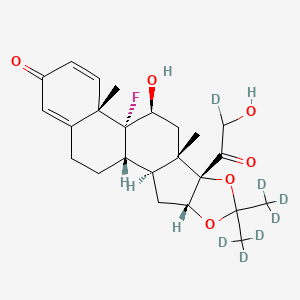
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
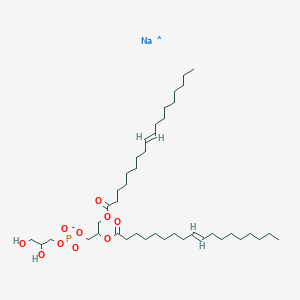

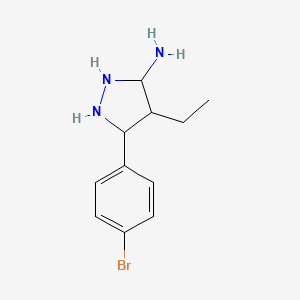
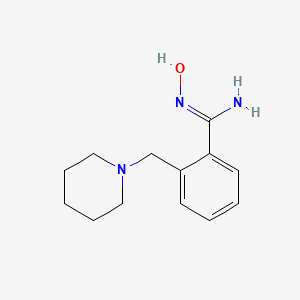
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)
